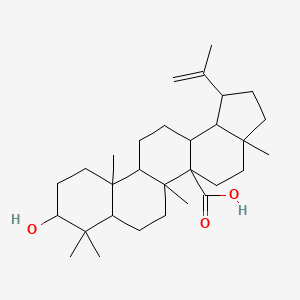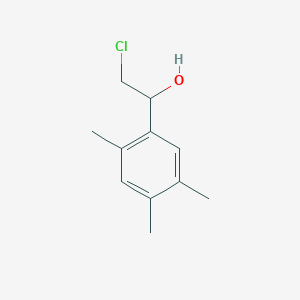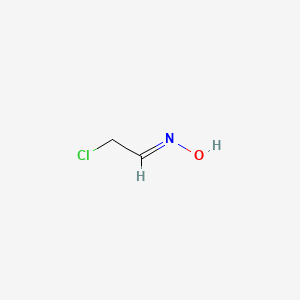
Chloroacetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroacetaldehyde oxime is an organic compound with the molecular formula C₂H₄ClNO. It is a derivative of acetaldehyde oxime where one hydrogen atom is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroacetaldehyde oxime can be synthesized using acetaldoxime and chlorine as the primary reactants. The reaction typically involves the chlorination of acetaldoxime under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of acetaldoxime in the presence of a suitable solvent and catalyst. The process is designed to maximize yield and minimize by-products, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Chloroacetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetic acid.
Reduction: It can be reduced to form chloroethanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiourea can react with this compound to form aminothiazoles.
Major Products:
Oxidation: Chloroacetic acid.
Reduction: Chloroethanol.
Substitution: Aminothiazoles and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chloroacetaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
Chloroacetaldehyde oxime exerts its effects primarily through alkylation and inhibition of mitochondrial oxidative phosphorylation. It can cause DNA strand breaks and inhibit DNA synthesis, making it a potent cytotoxic agent. The compound’s reactivity with nucleophiles and its ability to form stable adducts with biomolecules are key aspects of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Chloroacetaldehyde: Similar in structure but lacks the oxime group.
Chloroethanol: A reduction product of chloroacetaldehyde oxime.
Chloroacetic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its combination of the oxime and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C2H4ClNO |
|---|---|
Molekulargewicht |
93.51 g/mol |
IUPAC-Name |
(NE)-N-(2-chloroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H4ClNO/c3-1-2-4-5/h2,5H,1H2/b4-2+ |
InChI-Schlüssel |
JMASXNZVWWFJRF-DUXPYHPUSA-N |
Isomerische SMILES |
C(/C=N/O)Cl |
Kanonische SMILES |
C(C=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



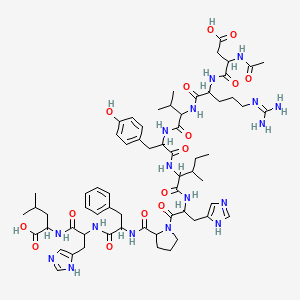
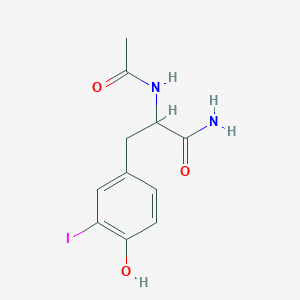

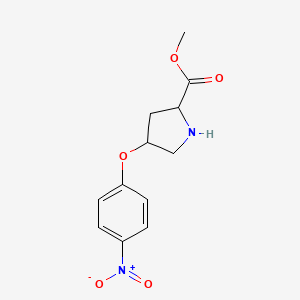


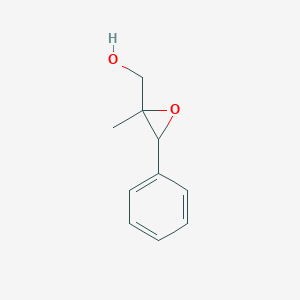
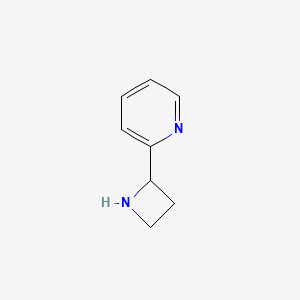
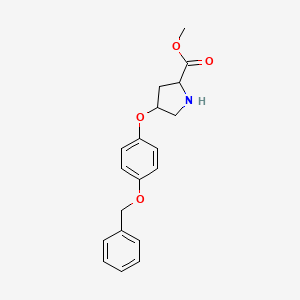
![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
